(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone
is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazolo[5,1-b][1,3]oxazine ring forms the core of the molecule, with the dimethylamino pyrazinyl and piperidinyl groups attached to it .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of multiple functional groups, it’s likely that this compound could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dimethylamino group could potentially make the compound basic .科学的研究の応用
Antibacterial Agents: The compound’s bicyclic pyrazolidinone moiety has been investigated for its antibacterial activity . Researchers aim to modify this core structure to create potent antibiotics.
Anti-Alzheimer’s Agents: Certain derivatives of this compound have shown promise in inhibiting Alzheimer’s disease-related enzymes . Further optimization could lead to effective treatments for neurodegenerative disorders.
Chemical Biology and Enzyme Inhibition
The compound’s interactions with enzymes and biological targets have attracted attention:
- Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition : A derivative of this compound exhibited potent anti-necroptotic activity and inhibited RIPK1, a key kinase involved in cell death pathways . Such inhibitors may have therapeutic implications in inflammatory diseases and cancer.
Materials Science and Catalysis
The immobilized Cu(II)-enaminone complexes derived from this compound have been studied as heterogeneous catalysts:
- Azomethine Imines-Alkyne Cycloadditions (CuAIAC) : These complexes catalyze the synthesis of 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles, which are valuable heterocyclic compounds . Researchers explore their reactivity and reusability for sustainable chemical transformations.
Organic Synthesis
The compound’s unique structure lends itself to diverse synthetic applications:
- 1,3-Dipolar Cycloadditions : Researchers have used azomethine imines derived from this compound to synthesize pyrazolo[1,2-a]pyrazoles . These reactions allow for the regio- and stereoselective construction of complex heterocycles.
作用機序
Target of Action
Compounds with similar structures have been reported to inhibit certain kinases
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets by binding to their active sites, thereby altering their function. This could lead to changes in cellular processes, such as signal transduction or gene expression .
Biochemical Pathways
These could include pathways involved in cell growth, proliferation, and apoptosis .
Result of Action
If it does indeed inhibit kinases, it could potentially halt cell growth and proliferation, induce apoptosis, or modulate other cellular processes .
将来の方向性
特性
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3/c1-22(2)16-17(20-7-6-19-16)27-13-5-3-8-23(12-13)18(25)14-11-15-24(21-14)9-4-10-26-15/h6-7,11,13H,3-5,8-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVCNFUKAGEIOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=NN4CCCOC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。